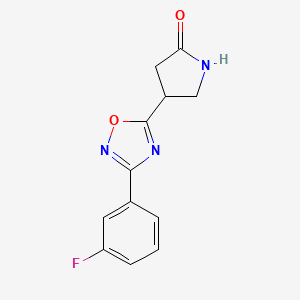
4-(3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a compound that features a pyrrolidin-2-one core with a 3-fluorophenyl and a 1,2,4-oxadiazol-5-yl substituent. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of N-substituted piperidines through a domino process that includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of specific oxidants and additives to control the selectivity of the reactions .
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and oxadiazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Cu(II) catalysts and reducing agents such as hydrogen gas or metal hydrides. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or other oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Applications De Recherche Scientifique
4-(3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis due to its versatile reactivity.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored as a potential drug candidate for various diseases due to its unique structural features.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of 4-(3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, 1,3,4-oxadiazole derivatives are known to inhibit enzymes such as thymidylate synthase and topoisomerase II, which are involved in DNA synthesis and repair .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrrolidine derivatives and 1,2,4-oxadiazole derivatives, such as:
- Pyrrolidine-2,5-diones
- Pyrrolizines
- Prolinol derivatives
Uniqueness
4-(3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is unique due to the combination of the pyrrolidin-2-one core with the 3-fluorophenyl and 1,2,4-oxadiazol-5-yl groups. This unique structure imparts specific reactivity and biological activity that distinguishes it from other similar compounds .
Propriétés
Formule moléculaire |
C12H10FN3O2 |
|---|---|
Poids moléculaire |
247.22 g/mol |
Nom IUPAC |
4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C12H10FN3O2/c13-9-3-1-2-7(4-9)11-15-12(18-16-11)8-5-10(17)14-6-8/h1-4,8H,5-6H2,(H,14,17) |
Clé InChI |
UYIMMUNNPADAPL-UHFFFAOYSA-N |
SMILES canonique |
C1C(CNC1=O)C2=NC(=NO2)C3=CC(=CC=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Difluoromethoxy)benzo[d]oxazole-6-acetonitrile](/img/structure/B11787774.png)
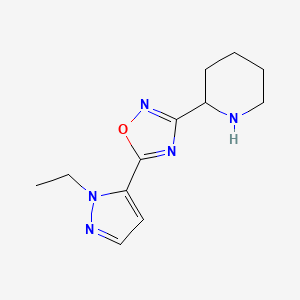
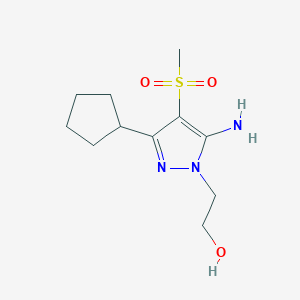


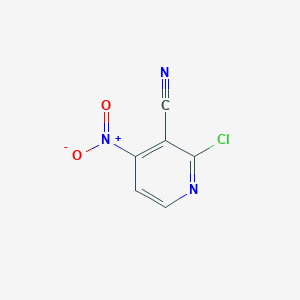
![7-Bromo-3-chloro-5-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11787802.png)
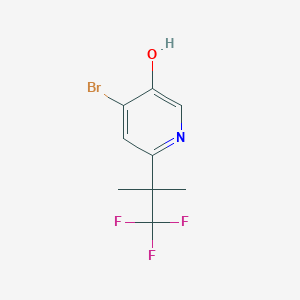

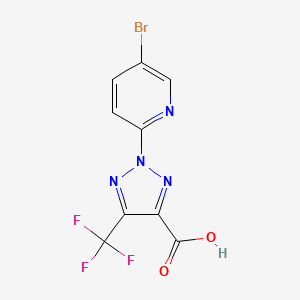
![(7AS)-6-Aminotetrahydro-1H-pyrrolo[1,2-C]imidazol-3(2H)-one](/img/structure/B11787831.png)
![3-(3-Oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)propanoic acid](/img/structure/B11787836.png)

![2-(1-(Benzo[d][1,3]dioxol-5-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B11787855.png)
